4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, “4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one (5)”, has been reported . The compound was synthesized by refluxing “N-(2-fluorophenyl)-2-[2-(3-methoxyphenyl)acetyl]hydrazine carboxamide (4)” in 2 N aqueous sodium hydroxide solutions .
Scientific Research Applications
Chemical Properties and Synthesis
4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been a subject of interest due to their unique physical and chemical properties. The introduction of a fluorophenyl radical into the 1,2,4-triazole structure results in compounds with novel properties, stimulating further research into 1,2,4-triazole-3-thiol fluorophenyl derivatives (Bihdan & Parchenko, 2017). New derivatives of this compound have been synthesized and analyzed using modern physical-chemical methods, confirming their unique structural properties (Bihdan & Parchenko, 2018).
Intermolecular Interactions
The study of intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro derivatives, has revealed a variety of interaction types such as C–H⋯π, C–H⋯X (X = –F, –Cl), and lp⋯π interactions. These interactions have been characterized using various analytical techniques, contributing to a better understanding of the molecular structure and stability of these compounds (Shukla et al., 2014).
Biological Activity
Some studies have focused on the biological activity of 1,2,4-triazole derivatives. For instance, the antimicrobial and antifungal activity of new fluorophenyl-containing 1,2,4-triazoles has been investigated, showing that these compounds exhibit a moderate antimicrobialand a fairly high antifungal effect. The sensitivity of new fluorophenyl-containing derivatives of 1,2,4-triazole was studied, and it was found that most compounds exhibit significant antimicrobial activity against various bacteria and fungi (Бігдан, 2021).
Antitumor Activity
Research has also been conducted on the antitumor activity of 1,2,4-triazole derivatives. A study on a series of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines showed that some compounds exhibited in vitro antitumor activity against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer. The compound 4d in particular showed promising antiproliferative activity (Bhat et al., 2009).
properties
IUPAC Name |
4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-2-4-7(6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTQSJLNEDZVAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NNC2=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397554 | |
Record name | 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836247 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
52747-56-5 | |
Record name | 4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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